molecular formula C18H20N2O2 B5683364 N,N'-bis(4-methylphenyl)butanediamide CAS No. 6876-55-7

N,N'-bis(4-methylphenyl)butanediamide

Cat. No.: B5683364
CAS No.: 6876-55-7
M. Wt: 296.4 g/mol
InChI Key: JTLNMNRAGSDGHS-UHFFFAOYSA-N
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Description

N,N’-bis(4-methylphenyl)butanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two 4-methylphenyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methylphenyl)butanediamide typically involves the reaction of 4-methylbenzenamine with butanediamide under specific conditions. The process generally includes:

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-methylphenyl)butanediamide follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-methylphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Mechanism of Action

The mechanism by which N,N’-bis(4-methylphenyl)butanediamide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

  • N,N’-bis(3-methylphenyl)butanediamide
  • N,N’-bis(2-methylphenyl)butanediamide
  • Bis(4-hydroxyphenyl)methane

Comparison: N,N’-bis(4-methylphenyl)butanediamide is unique due to the position of the methyl groups on the phenyl rings. This structural feature can influence its reactivity and interaction with other molecules. For example, the 4-methyl groups can provide steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its 2-methyl or 3-methyl counterparts .

Properties

IUPAC Name

N,N'-bis(4-methylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-3-7-15(8-4-13)19-17(21)11-12-18(22)20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLNMNRAGSDGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284589
Record name N1,N4-Bis(4-methylphenyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6876-55-7
Record name N1,N4-Bis(4-methylphenyl)butanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6876-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N4-Bis(4-methylphenyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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